molecular formula C27H25N B12668236 N-Ethyl-4-(triphenylmethyl)aniline CAS No. 94159-44-1

N-Ethyl-4-(triphenylmethyl)aniline

Cat. No.: B12668236
CAS No.: 94159-44-1
M. Wt: 363.5 g/mol
InChI Key: KPVHNMPZJYOBCU-UHFFFAOYSA-N
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Description

N-Ethyl-4-(triphenylmethyl)aniline is an organic compound with the molecular formula C27H25N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and the para position of the aniline ring is substituted with a triphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(triphenylmethyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(triphenylmethyl)aniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(triphenylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various aniline derivatives. Substitution reactions can produce a wide range of substituted aromatic compounds .

Mechanism of Action

The mechanism of action of N-Ethyl-4-(triphenylmethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4-(triphenylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the triphenylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

94159-44-1

Molecular Formula

C27H25N

Molecular Weight

363.5 g/mol

IUPAC Name

N-ethyl-4-tritylaniline

InChI

InChI=1S/C27H25N/c1-2-28-26-20-18-25(19-21-26)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21,28H,2H2,1H3

InChI Key

KPVHNMPZJYOBCU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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